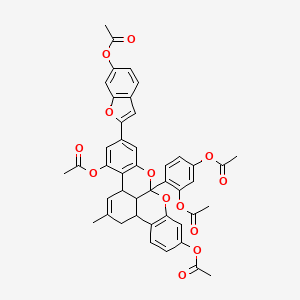

Mulberrofuran G pentaacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[7,17-diacetyloxy-1-(2,4-diacetyloxyphenyl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,10,14(19),15,17-heptaen-5-yl]-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36O13/c1-21-13-33-32-11-9-30(51-23(3)46)19-38(32)56-44(35-12-10-31(52-24(4)47)20-39(35)53-25(5)48)43(33)34(14-21)42-40(54-26(6)49)16-28(17-41(42)57-44)36-15-27-7-8-29(50-22(2)45)18-37(27)55-36/h7-12,14-20,33-34,43H,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJAGFOPTXHQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3C(C1)C4=C(C=C(C=C4)OC(=O)C)OC3(OC5=C2C(=CC(=C5)C6=CC7=C(O6)C=C(C=C7)OC(=O)C)OC(=O)C)C8=C(C=C(C=C8)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Mulberrofuran G Pentaacetate from Morus alba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 11, 2025

Executive Summary

Mulberrofuran G, a potent bioactive compound isolated from the root bark of Morus alba (White Mulberry), has garnered significant interest for its diverse pharmacological activities. This technical guide addresses the isolation of its derivative, Mulberrofuran G pentaacetate. It is important to note that while Mulberrofuran G is a well-documented natural product, detailed protocols for the direct isolation of this compound from Morus alba are not extensively available in current scientific literature. Commercial availability suggests it is likely a semi-synthetic derivative produced by the acetylation of the parent compound, Mulberrofuran G.

This document provides a comprehensive framework for the isolation of the parent compound, Mulberrofuran G, from Morus alba. The methodologies presented herein for the extraction, purification, and characterization of Mulberrofuran G serve as a foundational protocol that can be adapted for the subsequent synthesis or targeted isolation of this compound. Furthermore, this guide summarizes the quantitative biological data of Mulberrofuran G to provide context for the potential therapeutic applications of its derivatives.

Introduction to Mulberrofuran G and its Pentaacetate Derivative

Mulberrofuran G is a complex flavonoid, specifically a Diels-Alder type adduct, primarily found in the root bark of plants from the Morus genus, with Morus alba being a principal source.[1] Its structure has been elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry.[1] Mulberrofuran G exhibits a range of biological activities, including anti-inflammatory, antioxidant, antiviral, antitumor, and neuroprotective effects.[1]

This compound (C₄₄H₃₆O₁₃, CAS No. 99217-75-1) is a derivative of Mulberrofuran G.[2] While it is reported to be isolatable from the root barks of Morus alba, the lack of specific isolation protocols in published research suggests that it is more commonly obtained through the chemical modification (acetylation) of the naturally isolated Mulberrofuran G.[2]

Quantitative Bioactivity of Mulberrofuran G

The biological activities of Mulberrofuran G have been quantified in various studies, providing valuable insights into its therapeutic potential. The following tables summarize key quantitative data.

Table 1: Antiviral and Cytotoxic Activity of Mulberrofuran G

| Activity | Cell Line | IC₅₀ / CC₅₀ | Reference |

| Anti-Hepatitis B Virus (HBV) DNA Replication | HepG 2.2.15 | IC₅₀: 3.99 μM | [3][4] |

| Cytotoxicity | HepG 2.2.15 | CC₅₀: 8.04 μM | |

| Anti-SARS-CoV-2 Infection | Vero | IC₅₀: 1.55 μM | [5] |

Table 2: Enzyme Inhibition and Antiproliferative Activity of Mulberrofuran G

| Activity | Target/Cell Line | IC₅₀ | Reference |

| NOX Inhibitor | IC₅₀: 6.9 μM | ||

| Tyrosinase Inhibitor | |||

| Antiproliferative (Lung Cancer) | A549 and NCI-H226 | - | |

| Anti-SARS-CoV-2 Spike S1 RBD:ACE2 Binding | K_D for Spike S1 RBD: 0.119 μM | [6] | |

| K_D for ACE2 Receptor: 0.225 μM | [6] |

Experimental Protocols: Isolation of Mulberrofuran G from Morus alba

The following is a generalized protocol for the isolation and purification of Mulberrofuran G from the root bark of Morus alba. This protocol can be considered a primary step before the potential chemical synthesis of this compound.

Plant Material Preparation

-

Collection and Drying: Collect the root bark of Morus alba.

-

Pulverization: Air-dry the collected root bark and pulverize it into a coarse powder to maximize the surface area for extraction.[1]

Extraction

-

Solvent Extraction: The powdered root bark is typically extracted with a polar solvent. Common solvents used include chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[4]

-

Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic process is essential for the isolation of pure Mulberrofuran G from the crude extract.

-

Initial Fractionation: The crude extract is subjected to an initial chromatographic separation, often using silica (B1680970) gel column chromatography with a gradient elution system (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity).

-

Further Purification: Fractions containing Mulberrofuran G, identified by thin-layer chromatography (TLC), are pooled and subjected to further purification steps. This may involve repeated column chromatography on silica gel, Sephadex LH-20, or the use of high-performance liquid chromatography (HPLC).

Structural Elucidation and Characterization

The identity and purity of the isolated Mulberrofuran G are confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution electrospray ionization (ESI) multistage tandem mass spectrometry (ESI-MSn/IT-TOF) can be employed.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HMQC, HMBC) experiments to elucidate the detailed chemical structure.[4]

Proposed Synthesis of this compound

Following the successful isolation and purification of Mulberrofuran G, the synthesis of this compound can be achieved through acetylation. A general procedure would involve:

-

Reaction Setup: Dissolving the purified Mulberrofuran G in a suitable solvent (e.g., pyridine).

-

Acetylation: Adding an acetylating agent, such as acetic anhydride, to the solution.

-

Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by TLC until completion.

-

Work-up and Purification: The reaction mixture is then worked up to remove excess reagents and by-products, followed by purification of the resulting this compound, likely through chromatographic methods.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Mulberrofuran G Isolation

The following diagram illustrates the general workflow for the isolation of Mulberrofuran G from Morus alba.

Signaling Pathway: Inhibition of JAK2/STAT3 by Mulberrofuran G

Research has indicated that the anticancer effects of Mulberrofuran G in lung cancer cells are associated with the inhibition of the JAK2/STAT3 signaling pathway.[1] This pathway is a crucial regulator of cell proliferation and survival.

Conclusion

While direct isolation protocols for this compound from Morus alba are not prominently documented, this guide provides a robust and detailed methodology for the isolation of its parent compound, Mulberrofuran G. The presented experimental workflow, coupled with the quantitative bioactivity data and an overview of its mechanism of action, offers a solid foundation for researchers. It is anticipated that the isolation of Mulberrofuran G, followed by a straightforward acetylation step, is the most viable route to obtaining this compound for further research and development. The diverse biological activities of Mulberrofuran G underscore the potential of its derivatives as valuable pharmacological agents.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Mulberrofuran G | CAS:87085-00-5 | Manufacturer ChemFaces [chemfaces.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mulberrofuran G, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Mulberrofuran G Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran G, a complex Diels-Alder type adduct isolated from the root bark of Morus alba L., is a polyphenol that has garnered significant attention for its diverse pharmacological activities.[1][2] These include anti-inflammatory, antioxidant, antiviral, antitumor, and neuroprotective effects.[1] The chemical modification of natural products is a common strategy in drug discovery to enhance bioavailability, stability, and efficacy. The acetylation of polyphenols, such as flavonoids, can increase their lipophilicity and ability to permeate cell membranes, potentially modulating their biological activity. This guide provides a comprehensive overview of the proposed synthesis of Mulberrofuran G pentaacetate, its characterization, and the biological context provided by its parent compound.

It is important to note that while this compound is a known compound, detailed experimental data regarding its synthesis and characterization are not extensively available in peer-reviewed literature. Therefore, this guide presents a protocol based on established chemical principles for the acetylation of polyphenols and outlines the requisite characterization techniques.

Part 1: Synthesis of this compound

The synthesis of this compound proceeds in two main stages: the isolation of the precursor, Mulberrofuran G, from its natural source, followed by its chemical acetylation.

Isolation of Mulberrofuran G

As there is no reported total chemical synthesis for the complex structure of Mulberrofuran G, it is primarily obtained through extraction and purification from the root bark of Morus alba.

Experimental Protocol: Isolation and Purification of Mulberrofuran G

-

Extraction:

-

Air-dried and powdered root bark of Morus alba is extracted with an organic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

-

The extraction is typically repeated multiple times to ensure a comprehensive extraction of secondary metabolites.

-

The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

-

The fractions are monitored by thin-layer chromatography (TLC) to track the presence of Mulberrofuran G.

-

-

Chromatographic Purification:

-

The fraction enriched with Mulberrofuran G (typically the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system, for example, a mixture of chloroform and methanol, is used to separate the compounds.

-

Fractions are collected and analyzed by TLC. Those containing the target compound are combined.

-

Further purification may be achieved through repeated column chromatography or by using techniques such as preparative high-performance liquid chromatography (HPLC).

-

-

Structural Confirmation:

-

The purity and identity of the isolated Mulberrofuran G are confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Acetylation of Mulberrofuran G

The synthesis of this compound is achieved through the per-acetylation of the five phenolic hydroxyl groups of Mulberrofuran G using acetic anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup:

-

Dissolve the purified Mulberrofuran G (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Reagent:

-

Slowly add an excess of acetic anhydride (a minimum of 5 equivalents, though often a larger excess is used) to the stirred solution.

-

-

Reaction Progression:

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by TLC until the starting material is fully consumed.

-

-

Work-up:

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvents under reduced pressure. Co-evaporate with toluene (B28343) to remove residual pyridine.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a solvent system such as hexane-ethyl acetate to afford pure this compound.

-

Quantitative Data (Hypothetical)

| Parameter | Value |

| Starting Material | Mulberrofuran G |

| Reagents | Acetic Anhydride, Pyridine |

| Reaction Time | 12-24 hours |

| Yield | Not reported |

| Purity | >95% (as determined by HPLC) |

Note: Yield and specific purity values are not available in the public domain and would need to be determined experimentally.

Part 2: Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are standard for this purpose.

Physicochemical Properties

| Property | Mulberrofuran G | This compound |

| CAS Number | 87085-00-5 | 99217-75-1 |

| Molecular Formula | C₃₄H₂₆O₈ | C₄₄H₃₆O₁₃ |

| Molecular Weight | 562.57 g/mol | 772.75 g/mol |

| Appearance | Solid powder | To be determined |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Limited in water | Expected to have increased solubility in less polar organic solvents compared to the parent compound |

Spectroscopic Data

Note: The following tables represent the types of data that should be collected. Specific spectral data for this compound is not currently available in published literature.

Mass Spectrometry (MS)

| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |

| ESI-MS | Expected: 773.22 | Expected: 795.20 |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (phenolic) | Expected to be absent |

| C=O (ester) | Expected around 1760-1770 |

| C-O (ester) | Expected around 1200-1250 |

| Aromatic C=C | Expected around 1600 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | Expected to shift downfield compared to Mulberrofuran G | ||

| Aliphatic Protons | Expected to show minor shifts | ||

| Acetyl Protons (-OCOCH₃) | Expected to appear as singlets around δ 2.0-2.5 | s |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic Carbons | Expected to show shifts due to acetylation |

| Aliphatic Carbons | Expected to show minor shifts |

| Ester Carbonyl (-C =O) | Expected around δ 168-172 |

| Acetyl Methyl (-OC H₃) | Expected around δ 20-22 |

Part 3: Biological Context and Signaling Pathways

While the biological activity of this compound has not been reported, the extensive research on its parent compound, Mulberrofuran G, provides a strong rationale for its synthesis and future investigation. Acetylation can alter the pharmacokinetic and pharmacodynamic properties of a compound.

Known Biological Activities of Mulberrofuran G

A summary of reported quantitative bioactivity data for Mulberrofuran G is presented below.

| Activity Type | Assay | Target/Cell Line | IC₅₀ Value |

| Antiviral | HBV DNA replication | HepG 2.2.15 cells | 3.99 µM[3] |

| Anticancer | Cell proliferation | A549 lung cancer cells | 22.5 µM[1] |

| Cell proliferation | NCI-H226 lung cancer cells | 30.6 µM[1] | |

| Enzyme Inhibition | NOX inhibitor | 6.9 µM[1] | |

| Tyrosinase inhibitor | Data not specified[1] |

Signaling Pathways Modulated by Mulberrofuran G

Research has identified that Mulberrofuran G exerts its biological effects by modulating key cellular signaling pathways.

-

Inhibition of the JAK2/STAT3 Pathway: In non-small cell lung cancer cells, Mulberrofuran G has been shown to inhibit cell proliferation, migration, and invasion by inactivating the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway.[1] This leads to the downregulation of downstream targets involved in cell cycle progression and metastasis.

-

Neuroprotection via Inhibition of NOX4: Mulberrofuran G exhibits neuroprotective effects by inhibiting NADPH oxidase 4 (NOX4), a major source of reactive oxygen species (ROS) in neuronal cells. This inhibition reduces oxidative stress and subsequent endoplasmic reticulum (ER) stress, thereby preventing apoptosis.[1]

Part 4: Visualizations

Diagrams of Workflows and Pathways

Caption: Proposed workflow for the synthesis of this compound.

Caption: Inhibition of the JAK2/STAT3 signaling pathway by Mulberrofuran G.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. While a specific, detailed experimental protocol for its synthesis is not yet available in the literature, a robust procedure can be inferred from standard organic chemistry practices. The characterization of this derivative, once synthesized, will be crucial in determining its physicochemical properties and confirming its structure. The well-documented biological activities of the parent compound, Mulberrofuran G, provide a compelling basis for the investigation of its acetylated derivative, which may possess enhanced properties beneficial for further drug development. Future studies are warranted to elucidate the bioactivity and potential therapeutic applications of this compound.

References

Mulberrofuran G Pentaacetate: A Technical Overview of its Physicochemical Properties and Synthetic Characterization

For Researchers, Scientists, and Drug Development Professionals

December 11, 2025

Introduction

Mulberrofuran G, a complex Diels-Alder type adduct classified as a 2-arylbenzofuran flavonoid, is a natural product isolated from the root bark of Morus alba (white mulberry).[1] Its intricate polyphenolic structure contributes to a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, antitumor, and neuroprotective effects.[2] Mulberrofuran G pentaacetate is a derivative of this natural product, and this technical guide provides a comprehensive overview of its known physicochemical properties and outlines generalized experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, key identifying information has been compiled. Further experimental characterization is required to fully elucidate its physicochemical profile.

| Property | Value | Source |

| CAS Number | 99217-75-1 | |

| Molecular Formula | C44H36O13 | |

| Molecular Weight | 772.75 g/mol | |

| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone. | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Appearance | Data not available | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, based on standard organic chemistry procedures for the acetylation of polyphenolic compounds and the characterization of similar benzofuran (B130515) derivatives, the following methodologies can be proposed.

Synthesis of this compound (Acetylation of Mulberrofuran G)

This protocol describes a general method for the acetylation of hydroxyl groups on a polyphenol such as Mulberrofuran G.

Materials:

-

Mulberrofuran G

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) or a non-nucleophilic base (e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Dissolution: Dissolve Mulberrofuran G in a suitable anhydrous solvent such as dichloromethane or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Cool the solution in an ice bath (0 °C). Add acetic anhydride, followed by the dropwise addition of pyridine or triethylamine. The molar excess of acetic anhydride and base should be at least equivalent to the number of hydroxyl groups to be acetylated (in this case, five).

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the pentaacetate product.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and acid byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid (if a basic catalyst was used), saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

Characterization of this compound

The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show the disappearance of the phenolic hydroxyl protons and the appearance of new singlets in the region of δ 2.0-2.5 ppm, corresponding to the five newly introduced acetyl methyl groups. The aromatic and other aliphatic proton signals of the Mulberrofuran G core structure would also be present, potentially with slight shifts due to the electronic effects of the acetate groups.

-

¹³C NMR: The carbon NMR spectrum would show new signals around δ 168-172 ppm for the carbonyl carbons of the acetate groups and around δ 20-22 ppm for the methyl carbons of the acetate groups. The chemical shifts of the aromatic carbons attached to the former hydroxyl groups would also be expected to shift.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C44H36O13) by providing a highly accurate mass measurement of the molecular ion.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and a potential signaling pathway inhibited by its parent compound, Mulberrofuran G.

Caption: Synthetic and characterization workflow for this compound.

Caption: Inhibition of the JAK2/STAT3 signaling pathway by Mulberrofuran G.

Conclusion

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Mulberrofuran G Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Mulberrofuran G pentaacetate, a derivative of the naturally occurring polyphenol, Mulberrofuran G. Isolated from the root bark of Morus alba L., Mulberrofuran G is a complex Diels-Alder type adduct with a range of biological activities. Its pentaacetate derivative is a synthetic compound designed for further pharmacological and chemical studies. The elucidation of its structure is paramount for understanding its chemical properties and biological functions.

From Natural Product to Synthetic Derivative: The Genesis of this compound

Mulberrofuran G, a bioactive compound, possesses five hydroxyl groups, making it a candidate for derivatization to modify its physicochemical properties, such as solubility and bioavailability. The synthesis of this compound involves the acetylation of these hydroxyl groups.

General Experimental Protocol for Acetylation

Materials:

-

Mulberrofuran G

-

Acetic anhydride (B1165640) (Ac₂O)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Mulberrofuran G (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

-

Add acetic anhydride (a stoichiometric excess, typically 1.5-2.0 equivalents per hydroxyl group) to the solution at 0°C.

-

Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Quench the reaction by adding dry methanol.

-

Remove the solvents under reduced pressure. Co-evaporation with toluene (B28343) can aid in the removal of residual pyridine.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product using silica (B1680970) gel column chromatography.

Spectroscopic Analysis: Confirming the Molecular Structure

The core of the structure elucidation lies in the comparative analysis of the spectroscopic data of Mulberrofuran G and its pentaacetate derivative. The key techniques employed are Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of the synthesized compound and confirming the addition of the five acetyl groups.

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Expected Key Observation in Mass Spectrum |

| Mulberrofuran G | C₃₄H₂₆O₈ | 562.57 | Molecular ion peak corresponding to the exact mass. |

| This compound | C₄₄H₃₆O₁₃ | 772.75 | A molecular ion peak with an increase of 210.18 mass units (5 x 42.036 u), corresponding to the addition of five acetyl groups (C₂H₂O). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The comparison of the ¹H and ¹³C NMR spectra of Mulberrofuran G and its pentaacetate derivative reveals characteristic changes that confirm the acetylation.

Expected Key Changes in NMR Spectra:

| Spectroscopic Technique | Expected Observations for Mulberrofuran G | Expected Changes upon Formation of this compound |

| ¹H NMR | Signals corresponding to the five phenolic hydroxyl protons (-OH), typically observed as broad singlets in the downfield region. | Disappearance of the five phenolic hydroxyl proton signals. Appearance of five new sharp singlet signals in the upfield region (typically δ 2.0-2.5 ppm), each integrating to 3 protons, corresponding to the methyl protons of the five acetyl groups. |

| ¹³C NMR | Carbon signals for the aromatic rings bearing hydroxyl groups. | Appearance of five new signals in the downfield region (typically δ 168-172 ppm) corresponding to the carbonyl carbons of the ester groups. Appearance of five new signals in the upfield region (typically δ 20-25 ppm) corresponding to the methyl carbons of the acetyl groups. Shifts in the signals of the aromatic carbons directly attached to the newly formed ester groups. |

Visualizing the Process and the Product

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical flow from the starting material to the confirmed structure of the final product.

Caption: Logical workflow for the synthesis and structure elucidation of this compound.

Chemical Structure of this compound

The diagram below shows the chemical structure of this compound, highlighting the five acetyl groups attached to the core structure of Mulberrofuran G.

Caption: Chemical structure of this compound.

Conclusion

The structure elucidation of this compound is a clear example of how fundamental organic chemistry principles and modern spectroscopic techniques are applied to confirm the identity of a new synthetic derivative of a complex natural product. The process relies on a logical and systematic comparison of the spectroscopic data of the starting material and the product. The confirmation of the addition of five acetyl groups through mass spectrometry and the detailed analysis of the changes in the ¹H and ¹³C NMR spectra provide unequivocal evidence for the structure of this compound. This confirmed structure is the foundation for any further research into its biological activity and potential therapeutic applications.

The Enhanced Bioavailability of Acetylated Flavonoids: A Technical Guide Focused on Mulberrofuran G Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flavonoids, a diverse group of polyphenolic compounds found in plants, exhibit a wide range of promising biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer effects. However, their therapeutic potential is often hampered by poor oral bioavailability, stemming from low aqueous solubility, extensive first-pass metabolism, and rapid elimination. Acetylation, a common chemical modification, has emerged as a promising strategy to enhance the pharmacokinetic profile of flavonoids. This technical guide explores the core principles behind the improved bioavailability of acetylated flavonoids, with a specific focus on Mulberrofuran G pentaacetate. While specific pharmacokinetic data for this compound is not yet available in published literature, this guide provides a comprehensive overview based on studies of analogous acetylated flavonoids, such as quercetin (B1663063) acetates, and the known biological activities of the parent compound, Mulberrofuran G.

Introduction: The Rationale for Flavonoid Acetylation

The inherent polarity of flavonoids, due to their multiple hydroxyl groups, contributes to their poor lipid solubility, which in turn limits their ability to passively diffuse across the gastrointestinal membrane. Furthermore, these hydroxyl groups are susceptible to extensive phase II metabolism (glucuronidation and sulfation) in the intestine and liver, leading to the formation of hydrophilic metabolites that are readily excreted.

Acetylation masks these polar hydroxyl groups with acetyl esters, thereby increasing the lipophilicity of the flavonoid. This enhanced lipophilicity is hypothesized to facilitate greater absorption across the gut wall. Moreover, the acetyl groups can protect the flavonoid from immediate enzymatic degradation, potentially leading to higher plasma concentrations and a longer systemic circulation time.[1][2] It is also suggested that acetylated flavonoids may be absorbed and then deacetylated intracellularly, releasing the active parent flavonoid within the target cells.[1][3]

Mulberrofuran G , a potent flavonoid isolated from the root bark of Morus alba, has demonstrated significant anti-inflammatory, neuroprotective, and anticancer activities.[4] Its penta-acetylated derivative, This compound , is expected to exhibit improved bioavailability, making it a compound of considerable interest for further therapeutic development.

Hypothetical Pharmacokinetic Profile of this compound

Based on studies of other acetylated flavonoids, a comparative pharmacokinetic profile of Mulberrofuran G and its pentaacetate can be hypothesized.

Table 1: Postulated Pharmacokinetic Parameters of Mulberrofuran G vs. This compound

| Parameter | Mulberrofuran G (Hypothetical) | This compound (Hypothetical) | Rationale for Postulated Improvement |

| Cmax (Maximum Plasma Concentration) | Low | Higher | Increased lipophilicity enhancing absorption. |

| Tmax (Time to Maximum Concentration) | Variable | Potentially shorter or similar | Faster absorption due to improved membrane permeability. |

| AUC (Area Under the Curve) | Low | Significantly Higher | Greater overall systemic exposure due to enhanced absorption and potentially reduced first-pass metabolism. |

| Oral Bioavailability (%) | Poor | Moderately to Significantly Improved | Combination of increased absorption and protection from rapid metabolism. |

| Metabolism | Extensive glucuronidation and sulfation. | Deacetylation to Mulberrofuran G and its metabolites. Acetyl groups may offer transient protection from phase II enzymes. | The acetylated form acts as a prodrug, releasing the active compound after absorption. |

Detailed Experimental Protocols for Bioavailability Assessment

The following protocols are based on established methodologies for assessing the bioavailability of acetylated flavonoids like acetylated quercetin and can be adapted for this compound.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical animal study to determine the oral bioavailability of an acetylated flavonoid.

Experimental Workflow:

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Materials and Methods:

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for overnight fasting before dosing.

-

Formulation: The test compounds can be suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a mixture of polyethylene (B3416737) glycol (PEG) and saline.

-

Administration:

-

Oral (p.o.): Administer by oral gavage.

-

Intravenous (i.v.): Administer via the tail vein to determine absolute bioavailability.

-

-

Blood Sampling: Collect approximately 200 µL of blood into heparinized tubes at predetermined time points.

-

Plasma Preparation: Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

-

Sample Preparation for Analysis:

-

To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., another flavonoid not present in the samples).

-

Vortex for 5 minutes to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Inject the supernatant into the HPLC-MS/MS system.

-

HPLC-MS/MS Analytical Method

A sensitive and specific analytical method is crucial for the accurate quantification of the analyte in plasma.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with two solvents:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI), typically in negative mode for flavonoids.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined for this compound, Mulberrofuran G, and the internal standard.

Table 2: Example HPLC-MS/MS Parameters for Flavonoid Quantification

| Parameter | Setting |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | ESI Negative |

| MRM Transitions | To be determined by direct infusion of standards |

Signaling Pathways and Biological Activity

While the direct effects of this compound on signaling pathways are yet to be elucidated, it is plausible that it exerts its biological effects through its conversion to Mulberrofuran G. The known signaling pathways affected by Mulberrofuran G provide a strong basis for the therapeutic potential of its acetylated form.

Inhibition of the JAK2/STAT3 Pathway

Mulberrofuran G has been shown to inhibit the proliferation and invasion of lung cancer cells by suppressing the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[4] This pathway is a critical regulator of cell growth and survival, and its constitutive activation is a hallmark of many cancers.

Caption: Mulberrofuran G inhibits the JAK2/STAT3 signaling pathway.

Inhibition of NOX4 and Neuroprotection

In models of cerebral ischemia, Mulberrofuran G provides neuroprotection by inhibiting NADPH oxidase 4 (NOX4).[4] NOX4 is a major source of reactive oxygen species (ROS) in neuronal cells. By inhibiting NOX4, Mulberrofuran G reduces oxidative stress, which in turn alleviates endoplasmic reticulum (ER) stress and suppresses apoptosis.

Caption: Neuroprotective mechanism of Mulberrofuran G via NOX4 inhibition.

Conclusion and Future Directions

Acetylation represents a viable and effective strategy for improving the oral bioavailability of promising flavonoids like Mulberrofuran G. By increasing lipophilicity and providing protection against extensive first-pass metabolism, acetylation can unlock the therapeutic potential of these compounds. The provided experimental protocols offer a robust framework for the preclinical pharmacokinetic evaluation of this compound.

Future research should focus on conducting in vivo studies to obtain definitive pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. It will be critical to determine the extent of its deacetylation in vivo and to identify the primary circulating metabolites. Furthermore, investigating the direct effects of the pentaacetate form on relevant signaling pathways will provide a more complete understanding of its mechanism of action and confirm its potential as a next-generation flavonoid-based therapeutic.

References

- 1. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Physicochemical Veil of a Bioactive Flavonoid: A Technical Guide to the Lipophilicity and Solubility of Mulberrofuran G Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and predictive analysis concerning the lipophilicity and solubility of Mulberrofuran G pentaacetate. Due to the limited availability of direct experimental data for this specific derivative, this guide also furnishes detailed, adaptable experimental protocols for the determination of these crucial physicochemical parameters. Furthermore, it visualizes the known signaling pathways associated with the parent compound, Mulberrofuran G, offering a foundational understanding for future research.

Introduction to Mulberrofuran G and its Pentaacetate Derivative

Mulberrofuran G is a naturally occurring flavonoid found in plants of the Morus genus, such as the white mulberry (Morus alba). It has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor effects. The therapeutic potential of Mulberrofuran G is, however, intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Acetylation, a common chemical modification in drug development, is often employed to modulate the lipophilicity and solubility of a parent compound, thereby potentially enhancing its bioavailability and therapeutic efficacy. This compound is the acetylated form of Mulberrofuran G, where the five hydroxyl groups are converted to acetate (B1210297) esters. This modification is expected to significantly alter its physicochemical characteristics.

Lipophilicity and Solubility Data

Currently, there is a notable absence of publicly available, experimentally determined quantitative data for the lipophilicity (LogP) and aqueous solubility of both Mulberrofuran G and this compound. The following table summarizes the available qualitative information and provides a predictive assessment based on chemical principles.

| Compound | LogP (n-octanol/water) | Aqueous Solubility | Organic Solvent Solubility |

| Mulberrofuran G | Data not available | Limited | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

| This compound | Predicted to be significantly higher than Mulberrofuran G | Predicted to be lower than Mulberrofuran G | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |

Note: The prediction of increased lipophilicity and decreased aqueous solubility for this compound is based on the masking of polar hydroxyl groups with nonpolar acetyl groups.

Biological Activity and Signaling Pathways of Mulberrofuran G

Understanding the mechanism of action of the parent compound is crucial for contextualizing the potential therapeutic applications of its derivatives. Research has shown that Mulberrofuran G exerts its biological effects, at least in part, by modulating key cellular signaling pathways.

One of the well-documented activities of Mulberrofuran G is its ability to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[2] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in various diseases, including cancer. Inhibition of this pathway by Mulberrofuran G contributes to its observed anti-proliferative and anti-migratory effects in lung cancer cells.[2]

While direct evidence for Mulberrofuran G's interaction with the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) 1/2 pathways is limited, a related compound, Mulberrofuran K, has been shown to suppress these pathways in the context of inflammation.[3] Given the structural similarities, it is plausible that Mulberrofuran G may also modulate these inflammatory pathways.

Visualizing the JAK2/STAT3 Signaling Pathway

The following diagram illustrates the inhibitory action of Mulberrofuran G on the JAK2/STAT3 signaling cascade.

References

- 1. In-vitro Thermodynamic Solubility [protocols.io]

- 2. Mulberrofuran G inhibits proliferation and migration by inactivating JAK2/STAT3 signaling in lung cancer cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 3. Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Stability of Mulberrofuran G Pentaacetate in Culture Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mulberrofuran G and its Pentaacetate Derivative

Mulberrofuran G is a natural product isolated from the root bark of Morus alba L.[1]. It is a prenylated flavonoid with a complex pentacyclic structure[1]. The compound has garnered significant interest for its diverse pharmacological activities, including antiviral, anticancer, neuroprotective, and anti-inflammatory effects[1][2][3]. Mulberrofuran G pentaacetate is a derivative of Mulberrofuran G, where the hydroxyl groups have been acetylated[4]. This modification is often performed to enhance the compound's stability and cell permeability.

Chemical and Physical Properties:

| Property | Mulberrofuran G | This compound |

| CAS Number | 87085-00-5[1][5][6] | 99217-75-1[4] |

| Molecular Formula | C₃₄H₂₆O₈[1][3][5][6] | C₄₄H₃₆O₁₃[4] |

| Molecular Weight | 562.57 g/mol [1] | 772.75 g/mol [4] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Limited solubility in water.[1] | Information not available, but acetylation generally increases lipophilicity. |

Importance of In Vitro Stability Assessment

The stability of a compound in cell culture medium is a critical parameter that can significantly impact the interpretation of in vitro experimental results. Degradation of the test compound over the course of an experiment can lead to an underestimation of its potency and efficacy. The rate of degradation can be influenced by several factors, including the chemical nature of the compound, the composition of the culture medium, pH, temperature, and the presence of cellular enzymes. Therefore, a thorough stability assessment is essential to:

-

Ensure accurate and reproducible in vitro data.

-

Determine the effective concentration of the compound over the experimental duration.

-

Identify potential degradation products that may have their own biological activities or toxicities.

-

Optimize experimental conditions to minimize compound degradation.

Experimental Protocol for In Vitro Stability Assessment

This section outlines a typical experimental workflow for evaluating the stability of this compound in cell culture media.

3.1. Materials and Reagents

-

This compound

-

Cell culture media (e.g., DMEM, RPMI-1640, MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical column (e.g., C18)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Incubator (37°C, 5% CO₂)

-

Microcentrifuge tubes

-

Autosampler vials

3.2. Experimental Workflow

The following diagram illustrates the key steps in assessing the in vitro stability of this compound.

References

Potential Therapeutic Targets of Mulberrofuran G Pentaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of available research has been conducted on Mulberrofuran G. This document outlines the potential therapeutic targets of Mulberrofuran G pentaacetate based on the significant findings for its parent compound, Mulberrofuran G. It is presumed that the core pharmacological activities are retained, though experimental verification is essential.

Introduction

Mulberrofuran G, a natural benzofuran (B130515) derivative isolated from the root bark of Morus species, has garnered considerable scientific interest due to its diverse pharmacological activities. Its pentaacetate form, this compound, is a derivative expected to share a similar biological profile. This technical guide provides a comprehensive overview of the potential therapeutic targets of Mulberrofuran G and, by extension, its pentaacetate derivative. The information presented herein is intended to support further research and drug development efforts.

Core Therapeutic Targets and Mechanisms of Action

Mulberrofuran G has demonstrated a multi-targeted pharmacological profile, with potential applications in oncology, neuroprotection, and antiviral therapy. The primary molecular targets identified to date include key enzymes and signaling pathways involved in disease pathogenesis.

NADPH Oxidase (NOX) Inhibition

Mulberrofuran G is an inhibitor of NADPH oxidase (NOX), with a reported IC50 of 6.9 μM.[1] Specifically, it has been shown to inhibit NOX4, a significant source of reactive oxygen species (ROS) in neuronal cells.[2][3] By inhibiting NOX4, Mulberrofuran G reduces oxidative stress, which in turn alleviates endoplasmic reticulum (ER) stress.[2][3] This mechanism is crucial for its neuroprotective effects.[2][3]

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway Inhibition

In the context of cancer, Mulberrofuran G has been shown to suppress the proliferation, migration, and invasion of lung cancer cells.[2] This anti-tumor activity is mediated through the inhibition of the JAK2/STAT3 signaling pathway.[2] Mulberrofuran G inhibits the phosphorylation of both JAK2 and its downstream target STAT3.[2] The deactivation of this pathway leads to the downregulation of genes involved in cell cycle progression and metastasis.[2]

Tyrosinase Inhibition

Mulberrofuran G also acts as a tyrosinase inhibitor.[1] Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.

Antiviral Activity

Mulberrofuran G has demonstrated antiviral properties against several viruses:

-

Hepatitis B Virus (HBV): It inhibits HBV DNA replication.[1][4]

-

SARS-CoV-2: Mulberrofuran G potently inhibits the infection of SARS-CoV-2 in Vero cells.[1] It is suggested that it may act as an inhibitor of the SPIKE protein, which is crucial for viral entry into host cells.[5][6][7][8][9]

Quantitative Data Summary

The following table summarizes the key quantitative data for the pharmacological activities of Mulberrofuran G.

| Biological Activity | Assay/Model | Target/Effect | IC50 / CC50 / Effect | Reference(s) |

| Anti-inflammatory | NOX Inhibition Assay | NADPH Oxidase (NOX) | 6.9 μM | [1] |

| Antiviral | HepG 2.2.15 cells | HBV DNA replication | IC50: 3.99 μM | [1][4] |

| HepG 2.2.15 cells | Cytotoxicity | CC50: 8.04 μM | [1] | |

| Vero cells | SARS-CoV-2 infection | IC50: 1.55 μM | [1] | |

| Anticancer | A549 lung cancer cells | Cell proliferation | IC50: 22.5 μM | [1] |

| NCI-H226 lung cancer cells | Cell proliferation | IC50: 30.6 μM | [1] | |

| Neuroprotection | Rat model of middle cerebral artery occlusion/reperfusion | Infarct volume reduction | 39.0% at 0.2 mg/kg, 26.0% at 1 mg/kg, 19.0% at 5 mg/kg | [1] |

Signaling Pathways and Mechanisms of Action

Neuroprotective Effect of Mulberrofuran G via NOX4 Inhibition

Caption: Neuroprotective mechanism of Mulberrofuran G.

Anticancer Effect of Mulberrofuran G via JAK2/STAT3 Pathway Inhibition

Caption: Inhibition of the JAK2/STAT3 pathway by Mulberrofuran G.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of Mulberrofuran G on cancer cell lines.

-

Cell Lines: A549 and NCI-H226 human lung cancer cells.[1]

-

Protocol:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat cells with various concentrations of Mulberrofuran G (e.g., 1-100 μM) for 24 hours.[1]

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Western Blot Analysis for JAK/STAT Pathway Proteins

-

Objective: To investigate the effect of Mulberrofuran G on the phosphorylation of JAK2 and STAT3.

-

Cell Lines: A549 and NCI-H226 cells.[1]

-

Protocol:

-

Treat cells with Mulberrofuran G at various concentrations for a specified time.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total-JAK2, phospho-JAK2, total-STAT3, and phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

HBV DNA Replication Assay

-

Objective: To evaluate the inhibitory effect of Mulberrofuran G on HBV DNA replication.

-

Protocol:

-

Culture HepG 2.2.15 cells and treat with various concentrations of Mulberrofuran G (e.g., 0.89-909.42 μM).[1]

-

After the treatment period, extract the total cellular DNA.

-

Quantify the amount of HBV DNA using real-time PCR with primers specific for the HBV genome.

-

Normalize the HBV DNA levels to a housekeeping gene to determine the relative inhibition of viral replication.

-

Conclusion

Mulberrofuran G exhibits a compelling pharmacological profile with multiple potential therapeutic targets, making it a promising lead compound for the development of novel treatments for cancer, neurodegenerative diseases, and viral infections. The data strongly suggest that this compound would share these therapeutic targets. However, further in vitro and in vivo studies are imperative to validate the efficacy and mechanism of action of this compound and to establish its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mulberrofuran G, a Potent Inhibitor of SPIKE Protein of SARS Corona Virus 2 | Journal of Pharmaceutical Care [jpc.tums.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. Mulberrofuran G, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Mulberrofuran G Pentaacetate: A Potential Prodrug Strategy for Enhanced Therapeutic Efficacy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mulberrofuran G, a naturally occurring polyphenol isolated from Morus species, has demonstrated a wide spectrum of promising pharmacological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective effects. Its therapeutic potential, however, may be constrained by suboptimal pharmacokinetic properties, such as limited solubility and bioavailability, which are common challenges for polyphenolic compounds. This technical guide explores the potential of Mulberrofuran G pentaacetate as a prodrug to overcome these limitations. By masking the polar hydroxyl groups of Mulberrofuran G through acetylation, it is hypothesized that the resulting pentaacetate ester will exhibit enhanced lipophilicity, leading to improved absorption and bioavailability. This guide summarizes the known biological activities of Mulberrofuran G, proposes a strategy for the synthesis and evaluation of its pentaacetate prodrug, and provides detailed experimental considerations for its investigation.

Introduction to Mulberrofuran G

Mulberrofuran G is a complex benzofuran (B130515) derivative found in the root bark of mulberry trees.[1] Its intricate molecular architecture is responsible for its diverse biological activities. Preclinical studies have identified Mulberrofuran G as a modulator of key signaling pathways implicated in various diseases.[1] Specifically, it has been shown to inhibit the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer, and to suppress NADPH oxidase 4 (NOX4), thereby reducing oxidative stress and offering neuroprotection.[1][2] Despite these promising in vitro and in vivo activities, the clinical translation of Mulberrofuran G may be hampered by its physicochemical properties, which can limit its oral bioavailability.

A prodrug approach is a well-established strategy in drug development to enhance the pharmaceutical properties of an active compound.[3][4] Acetylation of polyphenols is a common method to create more lipophilic prodrugs that can be readily absorbed and subsequently hydrolyzed in vivo to release the active parent drug.[1]

Quantitative Pharmacological Data of Mulberrofuran G

The following table summarizes the key quantitative data on the biological activities of Mulberrofuran G from preclinical studies.

| Biological Activity | Assay/Model | Target/Cell Line | IC50 / Effect | Reference |

| Anti-inflammatory | NOX Inhibition Assay | NADPH Oxidase (NOX) | 6.9 μM | [5] |

| Antiviral (Hepatitis B) | HepG2.2.15 cell line | HBV DNA replication | 3.99 μM | [5] |

| Antiviral (SARS-CoV-2) | Vero cells | SARS-CoV-2 infection | 1.55 μM | [5] |

| Antiviral (SARS-CoV-2) | Competitive ELISA | Spike S1 RBD:ACE2 interaction | 10.23 μM | [6] |

| Anti-cancer (Lung) | A549 cells | Cell proliferation | 22.5 μM | [5] |

| Anti-cancer (Lung) | NCI-H226 cells | Cell proliferation | 30.6 μM | [5] |

| Neuroprotection | Rat model of middle cerebral artery occlusion/reperfusion | Infarct volume reduction | 19.0% at 5 mg/kg | [5] |

Proposed Prodrug: this compound

Mulberrofuran G possesses five hydroxyl groups that can be acetylated to form this compound (CAS Number: 99217-75-1; Molecular Formula: C44H36O13). This modification is expected to increase the lipophilicity of the molecule, potentially leading to enhanced cell membrane permeability and oral bioavailability.

Prodrug Activation Pathway

The proposed mechanism of action for this compound as a prodrug involves its passive diffusion across the intestinal membrane due to its increased lipophilicity. Once absorbed into the systemic circulation, it is anticipated to be hydrolyzed by esterases present in the plasma and tissues, releasing the active Mulberrofuran G.

Caption: Proposed metabolic activation of this compound.

Experimental Protocols

Proposed Synthesis of this compound

-

Dissolution: Dissolve Mulberrofuran G in a suitable aprotic solvent such as pyridine (B92270) or a mixture of dichloromethane (B109758) and pyridine.

-

Acetylation: Add an excess of acetic anhydride (B1165640) to the solution. The reaction can be catalyzed by the addition of a small amount of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Quench the reaction by the addition of water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro and In Vivo Evaluation of Mulberrofuran G

The following are examples of experimental protocols that have been used to evaluate the biological activity of Mulberrofuran G. Similar protocols could be adapted to compare the efficacy of Mulberrofuran G with its pentaacetate prodrug.

-

Anti-cancer Activity (Cell Proliferation Assay):

-

Seed lung cancer cells (e.g., A549 or NCI-H226) in 96-well plates.

-

After cell attachment, treat the cells with various concentrations of Mulberrofuran G or this compound for a specified period (e.g., 24-72 hours).

-

Assess cell viability using an MTT or similar assay.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5]

-

-

Antiviral Activity (SARS-CoV-2 Inhibition Assay):

-

Culture Vero cells in 384-well plates.

-

Treat the cells with serial dilutions of the test compound.

-

Infect the cells with a clinical isolate of SARS-CoV-2.

-

After incubation, fix the cells and stain for a viral protein (e.g., nucleocapsid protein) using immunofluorescence.

-

Quantify the level of infection to determine the inhibitory effect of the compound.[6]

-

-

Neuroprotective Effect (In Vivo Model of Cerebral Ischemia):

-

Induce middle cerebral artery occlusion/reperfusion in rats.

-

Administer the test compound (e.g., via intraperitoneal injection) at different doses before or after the ischemic event.

-

After a reperfusion period, sacrifice the animals and section the brains.

-

Stain the brain sections with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Measure the infarct volume to assess the neuroprotective effect.[5]

-

Signaling Pathways and Experimental Workflow

Known Signaling Pathway of Mulberrofuran G

Mulberrofuran G has been shown to exert its anti-cancer effects in lung cancer cells by inhibiting the JAK2/STAT3 signaling pathway.

Caption: Inhibition of the JAK2/STAT3 pathway by Mulberrofuran G.

Proposed Experimental Workflow for Prodrug Evaluation

The following workflow outlines the key steps to validate this compound as a prodrug of Mulberrofuran G.

Caption: Experimental workflow for evaluating the prodrug potential.

Conclusion

Mulberrofuran G is a promising natural product with a range of therapeutic activities. The development of this compound as a prodrug presents a viable strategy to enhance its pharmacokinetic profile and, consequently, its clinical potential. The proposed research framework, including synthesis, in vitro characterization, and in vivo evaluation, provides a roadmap for the systematic investigation of this prodrug candidate. Successful validation of this approach could pave the way for the development of a new generation of therapeutics derived from this potent natural compound.

References

- 1. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Pharmacology of natural polyphenols: prodrugs and biochemistry of Resveratrol and Pterostilbene | Semantic Scholar [semanticscholar.org]

- 3. Mulberrofuran G | C34H26O8 | CID 9959532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mulberrofuran G, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. dovepress.com [dovepress.com]

The Biological Deacetylation of Mulberrofuran G Pentaacetate: A Putative Metabolic Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 11, 2025

Abstract

Mulberrofuran G, a natural polyphenol isolated from Morus alba, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, anti-cancer, and neuroprotective effects.[1][2] Its pentaacetate form, Mulberrofuran G pentaacetate, is a synthetically accessible derivative that may serve as a prodrug to enhance the bioavailability and cellular uptake of the parent compound. While direct experimental evidence on the deacetylation of this compound in biological systems is not currently available in the scientific literature, this technical guide outlines the putative metabolic pathways involved in its bioactivation. Based on the well-established metabolism of acetylated flavonoids and other ester-containing prodrugs, it is hypothesized that this compound undergoes enzymatic hydrolysis by cellular esterases to release the pharmacologically active Mulberrofuran G. This guide provides a comprehensive overview of the potential enzymatic systems involved, proposed experimental protocols to investigate this biotransformation, and the quantitative pharmacological data of the active Mulberrofuran G.

Introduction: The Prodrug Strategy for Polyphenols

Polyphenolic compounds like Mulberrofuran G often exhibit poor oral bioavailability due to low solubility and extensive first-pass metabolism.[3] A common strategy to overcome these limitations is the synthesis of esterified prodrugs, such as acetate (B1210297) esters.[4][5] Acetylation masks the polar hydroxyl groups, increasing the lipophilicity of the molecule, which can enhance its absorption across biological membranes.[6] Once absorbed, these acetylated prodrugs are expected to be hydrolyzed by endogenous esterases to release the active parent drug.[7][8] this compound is presumed to follow this metabolic activation pathway.

Putative Deacetylation of this compound

The deacetylation of this compound is anticipated to be a multi-step process catalyzed by various esterases, leading to the sequential removal of the five acetate groups and the ultimate release of Mulberrofuran G.

Key Enzymatic Systems

Several families of esterases are ubiquitously present in biological systems and are prime candidates for the metabolic conversion of this compound.

-

Carboxylesterases (CES): Human carboxylesterases, primarily hCE1 and hCE2, are the major enzymes responsible for the hydrolysis of a wide range of ester-containing drugs.[7] They are highly expressed in the liver and intestine, key sites for drug metabolism.[7]

-

Arylacetamide Deacetylase (AADAC): While primarily known for its role in the hydrolysis of arylacetamide and rifamycin (B1679328) drugs, AADAC also exhibits esterase activity and could contribute to the deacetylation process.[9]

-

Other Esterases: Paraoxonases and butyrylcholinesterases, present in plasma and various tissues, also possess the capability to hydrolyze ester bonds and may be involved in the metabolism of this compound.[9]

dot

Caption: Putative metabolic pathway of this compound.

Quantitative Data on Mulberrofuran G Activity

The primary outcome of the deacetylation of this compound is the release of the active Mulberrofuran G. The following table summarizes the key quantitative data for the pharmacological activities of Mulberrofuran G.

| Biological Activity | Assay/Model | Target/Endpoint | IC50 / Effect |

| Antiviral (Hepatitis B Virus) | HepG2.2.15 cell line | HBV DNA replication | 3.99 μM[10] |

| Antiviral (SARS-CoV-2) | Vero cells | SARS-CoV-2 infection | 1.55 μM[9] |

| Anti-cancer (Lung Cancer) | A549 and NCI-H226 cells | Cell proliferation, migration, and invasion | Inhibition observed at 1-100 μM[9] |

| Neuroprotective | Oxygen-glucose deprivation/reoxygenation-treated SH-SY5Y cells | Cell viability, ROS production | Enhancement of cell viability at 0.016-2 μM[9] |

| Enzyme Inhibition | NOX Inhibition Assay | NADPH Oxidase (NOX) | 6.9 μM[9] |

Proposed Experimental Protocols

To investigate the deacetylation of this compound, the following experimental protocols are proposed, adapted from methodologies used for studying the metabolism of other acetylated natural products.

In Vitro Deacetylation Assay Using Liver Microsomes

This assay will determine if liver enzymes can metabolize this compound.

Materials:

-

This compound

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

Internal standard for LC-MS analysis

Protocol:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence of Mulberrofuran G and its partially deacetylated metabolites using a validated LC-MS/MS method.

dot

Caption: Workflow for in vitro deacetylation assay.

Cell-Based Deacetylation and Bioactivity Assay

This experiment will assess the conversion of this compound to its active form in a cellular context and its subsequent biological effect.

Materials:

-

A relevant cell line (e.g., HepG2 for liver metabolism, or a cancer cell line for anti-proliferative studies)

-

Cell culture medium and supplements

-

Mulberrofuran G and this compound

-

Reagents for a cell viability assay (e.g., MTT, PrestoBlue)

-

Lysis buffer for cell harvesting

-

LC-MS/MS system

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Mulberrofuran G and this compound. Include a vehicle control.

-

For bioactivity assessment, incubate for a predetermined time (e.g., 24, 48, 72 hours) and then perform a cell viability assay.

-

For metabolic analysis, at different time points, wash the cells with PBS and harvest them. Lyse the cells and also collect the culture medium.

-

Process the cell lysates and medium samples for LC-MS/MS analysis to quantify the intracellular and extracellular concentrations of Mulberrofuran G and its pentaacetate form.

Signaling Pathways Modulated by Mulberrofuran G

The deacetylated product, Mulberrofuran G, exerts its biological effects by modulating several key signaling pathways.

-

JAK2/STAT3 Pathway: In cancer cells, Mulberrofuran G has been shown to inhibit the JAK2/STAT3 signaling pathway, which is crucial for cell proliferation, migration, and invasion.[1][9]

-

NADPH Oxidase (NOX) Pathway: The neuroprotective effects of Mulberrofuran G are attributed to its inhibition of NADPH oxidase 4 (NOX4), leading to a reduction in reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress.[1]

dot

Caption: Signaling pathways modulated by Mulberrofuran G.

Conclusion and Future Directions

While the deacetylation of this compound in biological systems remains to be experimentally confirmed, the existing knowledge of prodrug metabolism strongly suggests that it will be efficiently converted to the active Mulberrofuran G by endogenous esterases. This technical guide provides a foundational framework for researchers to investigate this putative metabolic pathway. Future studies should focus on identifying the specific esterases involved, determining the pharmacokinetic profile of this compound in vivo, and correlating its deacetylation with its pharmacological efficacy. Such research will be crucial for the development of this compound as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Research Progress on Phytochemicals from Mulberry with Neuroprotective Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cbspd.com [cbspd.com]

- 6. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prodrugs and Their Active Metabolites - Creative Proteomics [creative-proteomics.com]

- 9. The Emerging Role of Human Esterases [jstage.jst.go.jp]

- 10. CAS 87085-00-5: Mulberrofuran G | CymitQuimica [cymitquimica.com]

A Technical Guide to the Preliminary Cytotoxicity Screening of Mulberrofuran G Pentaacetate

Disclaimer: To date, publicly available scientific literature specifically detailing the cytotoxic effects of Mulberrofuran G pentaacetate is limited. This guide, therefore, has been constructed by extrapolating data from studies on the parent compound, Mulberrofuran G, and by outlining standardized, widely-accepted methodologies for cytotoxicity assessment. The experimental data and protocols presented herein are illustrative and intended to serve as a comprehensive resource for researchers designing their own in vitro studies.

Introduction

Mulberrofuran G, a natural benzofuran (B130515) derivative isolated from the root bark of Morus species, has garnered significant pharmacological interest due to its diverse biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and antiviral properties.[1] this compound, a derivative of this promising compound, warrants thorough investigation to elucidate its cytotoxic profile as a critical step in preclinical drug development. This technical guide provides a framework for conducting a preliminary in vitro cytotoxicity screening of this compound, detailing experimental protocols, data presentation, and visualization of relevant biological pathways.

The assessment of a compound's cytotoxicity is fundamental to understanding its therapeutic potential and safety profile. A preliminary screening typically involves a battery of in vitro assays to determine the concentration-dependent effects of the compound on cell viability and proliferation across various cell lines.

Quantitative Cytotoxicity Data of Mulberrofuran G

While specific data for this compound is not available, the cytotoxic and antiproliferative effects of the parent compound, Mulberrofuran G, have been documented against several cell lines. This information provides a valuable starting point for designing cytotoxicity studies for its pentaacetate derivative.

| Biological Activity | Cell Line | Metric | Value (µM) |